molecular formula C13H19NO2 B3085395 Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate CAS No. 1155159-15-1

Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate

Cat. No. B3085395
CAS RN: 1155159-15-1
M. Wt: 221.29 g/mol
InChI Key: MWYNARUHGOETBJ-UHFFFAOYSA-N
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Description

“Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate” is an organic compound with the molecular formula C13H19NO2 . It is a derivative of butanoic acid, where the hydrogen of the carboxylic group is replaced by a methyl ester group, and one of the hydrogens on the third carbon is replaced by an amino group that is further substituted with a 4-methylphenylmethyl group .


Synthesis Analysis

While specific synthesis methods for “Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate” were not found, a related compound, N-(3-Amino-4-methylphenyl)benzamide, has been synthesized in a continuous flow microreactor system . The synthesis involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction conditions and acylating reagents were carefully screened to optimize the process .


Molecular Structure Analysis

The molecular structure of “Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate” consists of a butanoate backbone with a methyl ester group, an amino group, and a 4-methylphenylmethyl group . The exact 3D structure was not found in the search results.


Chemical Reactions Analysis

Esters, such as “Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .


Physical And Chemical Properties Analysis

“Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate” has a molecular weight of 221.3 . Other physical and chemical properties were not found in the search results.

Safety and Hazards

While specific safety and hazard information for “Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate” was not found, it’s important to handle all chemicals with care. General precautions include avoiding ingestion and inhalation, not getting the chemical in eyes, on skin, or on clothing, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 3-[(4-methylphenyl)methylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-4-6-12(7-5-10)9-14-11(2)8-13(15)16-3/h4-7,11,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYNARUHGOETBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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